molecular formula C12H19NO4 B063874 1-Boc-piperidin-4-ylideneacetic acid CAS No. 193085-24-4

1-Boc-piperidin-4-ylideneacetic acid

Cat. No. B063874
M. Wt: 241.28 g/mol
InChI Key: PICPNXSVAVWVIC-UHFFFAOYSA-N
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Description

1-Boc-piperidin-4-ylideneacetic acid is a chemical compound with the molecular formula C12H20NO4 . It is a crystalline powder that is white to off-white in color . The IUPAC name for this compound is 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate .


Synthesis Analysis

The synthesis of 1-Boc-piperidin-4-ylideneacetic acid involves multiple steps and various reagents . For instance, one method involves the use of 1-hydroxy-7-aza-benzotriazole and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane and N,N-dimethyl-formamide . Another method involves the use of sodium hydroxide in ethanol, followed by adjustment of the pH to 4 .


Molecular Structure Analysis

The molecular structure of 1-Boc-piperidin-4-ylideneacetic acid is characterized by the presence of a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) group . The compound has a molecular weight of 241.28 .


Physical And Chemical Properties Analysis

1-Boc-piperidin-4-ylideneacetic acid has a density of 1.2±0.1 g/cm3 . It has a boiling point of 387.0±35.0 °C at 760 mmHg . The compound is characterized by a high GI absorption and is considered BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.44 .

Scientific Research Applications

Synthesis of Therapeutic Compounds

1-Boc-piperidin-4-ylideneacetic acid is integral in the synthesis of various therapeutic compounds. It has been used in the synthesis of GPR119 selective agonists patented as anti-obesity drugs. The compound exhibited a dose-dependent decrease in caloric intake from hyper-caloric food in a binge-eating protocol in rats and exerted an anxiolytic effect, although its exact mechanism of action is yet to be characterized (Guzmán-Rodríguez et al., 2021).

Structural and Chemical Studies

The compound is a central building block in the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups. These compounds were utilized in G-2 melamine dendrimers, providing insight into the reactivity of 1-Boc-piperidin-4-ylideneacetic acid compared to other similar reagents and contributing to advancements in nano-materials science (Sacalis et al., 2019).

Novel Heterocyclic Amino Acids

The compound plays a crucial role in the development and regioselective synthesis of novel heterocyclic amino acids, serving as an essential building block for both achiral and chiral compounds. This utility underlines its importance in creating diverse molecular structures for potential applications in pharmaceuticals and materials science (Matulevičiūtė et al., 2021).

Advanced Pharmaceutical Synthesis

1-Boc-piperidin-4-ylideneacetic acid is utilized in sophisticated pharmaceutical synthesis processes, such as the development of acetyl-CoA carboxylase 1/2 non-selective inhibitors, highlighting its role in the synthesis of compounds with significant therapeutic potential (Chonan et al., 2011).

Safety And Hazards

1-Boc-piperidin-4-ylideneacetic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICPNXSVAVWVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443460
Record name [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid
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Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-piperidin-4-ylideneacetic acid

CAS RN

193085-24-4
Record name 1-(1,1-Dimethylethyl) 4-(carboxymethylene)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193085-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Boc-4-piperidinylidene)acetic acid
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